tert-Butyl 2,4-dibromobutyrate
Description
Significance of Dibrominated Butyrate (B1204436) Esters in Contemporary Organic Synthesis
Dibrominated butyrate esters are important building blocks in organic synthesis due to the presence of two reactive centers. These sites allow for sequential or tandem reactions to form a variety of structures. A primary application of these esters is in the synthesis of four-membered nitrogen-containing rings known as azetidines. nih.gov Specifically, esters like tert-butyl 2,4-dibromobutyrate react with primary amines to yield azetidine-2-carboxylates, which are valuable precursors for more complex nitrogen-containing compounds. sigmaaldrich.comscbt.comscbt.com
The reactivity of the bromine atoms can be finely tuned. For instance, in the development of a manufacturing route for the ATR inhibitor Ceralasertib, the related compound methyl 2,4-dibromobutyrate was used to construct a cyclopropyl (B3062369) ring through a process involving selective reaction at one carbon, followed by base-induced cyclization. sci-hub.se This demonstrates the capacity of dibrominated butyrates to act as precursors for small, strained ring systems, which are prevalent in many biologically active molecules. Their utility extends to various chemical transformations, including nucleophilic substitutions, reductions, and elimination reactions, making them versatile intermediates in the synthesis of pharmaceuticals and other fine chemicals.
Historical Context of Research on Halogenated Butyrate Derivatives
The investigation of halogenated organic compounds has a long history, dating back to the 19th century with early discoveries in organohalogen chemistry. scielo.org.mx While the general perception once held that organohalogens were rare in nature, modern techniques have identified over 5,000 such compounds from natural sources, many with significant biological activity. researchgate.net This natural prevalence underscored the importance of studying their synthetic counterparts.
Butyrate derivatives themselves have been a subject of interest for their biological roles; for example, butyrate is produced by microbial fermentation in the gut and has multiple physiological functions. nih.govmdpi.com The introduction of halogen atoms to the butyrate scaffold, a common strategy in medicinal chemistry, modifies the molecule's properties. For instance, halogenation has been used in the development of topical corticosteroids to enhance efficacy, as seen in the comparison between halogenated and non-halogenated 17-butyrate esters. nih.gov The synthesis of halogenated esters and their reactions were explored in various contexts, including early procedures for creating esters from lactones, such as the bromination of γ-butyrolactone followed by esterification to produce dibromobutyrate esters. nih.govgoogle.com
Evolution of Synthetic Strategies Employing this compound
The synthetic utility of this compound is primarily centered on its role as an electrophilic building block for constructing cyclic and acyclic compounds. The tert-butyl ester group is significant as it is relatively stable to many basic and nucleophilic conditions but can be removed under acidic conditions, providing an orthogonal protecting group strategy. organic-chemistry.org
A key and well-established application is its reaction with primary amines to form substituted azetidine-2-carboxylates. sigmaaldrich.comscbt.comscbt.com This cyclization reaction is a powerful method for creating the strained four-membered azetidine (B1206935) ring system. nih.govprepchem.com The general mechanism involves the amine acting as a nucleophile, displacing one of the bromide ions, followed by an intramolecular cyclization where the nitrogen attacks the carbon bearing the second bromine atom.
Beyond azetidine synthesis, the compound undergoes several other key transformations:
Nucleophilic Substitution: The bromine atoms serve as good leaving groups and can be replaced by a variety of nucleophiles, such as thiols, to form new carbon-sulfur or other carbon-heteroatom bonds.
Elimination Reactions: In the presence of strong bases, this compound can undergo elimination to form unsaturated alkene derivatives.
Reduction: The carbon-bromine bonds can be reduced to carbon-hydrogen bonds using reducing agents, effectively removing the halogen atoms.
The synthesis of the parent compound, methyl 2,4-dibromobutyrate, has been described starting from γ-butyrolactone, which is treated with bromine, followed by esterification with methanol. nih.govgoogle.com This provides a straightforward entry into this class of useful dibrominated esters.
Compound Data
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 77629-96-0 sigmaaldrich.comscbt.com |
| Molecular Formula | C₈H₁₄Br₂O₂ sigmaaldrich.comscbt.com |
| Molecular Weight | 302.00 g/mol sigmaaldrich.comscbt.com |
| Form | Liquid sigmaaldrich.com |
| Density | 1.562 g/mL at 20 °C sigmaaldrich.com |
| Functional Groups | Bromo, Ester sigmaaldrich.com |
Table 2: Key Reactions of this compound
| Reaction Type | Reagents | Major Product Type |
| Nucleophilic Substitution | Primary Amines | Azetidine-2-carboxylates scbt.com |
| Elimination | Strong Bases (e.g., KOtBu) | Alkenes |
| Reduction | Reducing Agents (e.g., LiAlH₄) | Saturated Butyrate Esters |
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 2,4-dibromobutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14Br2O2/c1-8(2,3)12-7(11)6(10)4-5-9/h6H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IELBUWARMJVXDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCBr)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Br2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Methodologies for the Synthesis of Tert Butyl 2,4 Dibromobutyrate
Mechanistic Investigations of Bromination Reactions Leading to tert-Butyl 2,4-dibromobutyrate
The synthesis of this compound is often achieved through the bromination of an unsaturated precursor, typically tert-butyl crotonate. The mechanism of this reaction can proceed through different pathways depending on the conditions.
One common method involves the electrophilic addition of bromine (Br₂) across the double bond of tert-butyl crotonate. Kinetic studies on analogous α,β-unsaturated esters, such as methyl crotonate, in aqueous solutions suggest a mechanism involving the formation of a cyclic bromonium ion intermediate. This intermediate is then attacked by a bromide ion in an anti-addition fashion to yield the dibrominated product. The bulky tert-butyl group can influence the rate and regioselectivity of this addition.
Alternatively, radical bromination using a reagent like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) or light is a prevalent method. This reaction is initiated by the formation of a bromine radical. The radical adds to the alkene, preferentially at the β-carbon, to form a more stable α-bromo-α-carboalkoxy radical. This radical intermediate then abstracts a bromine atom from another molecule of NBS to propagate the chain and form the 2,4-dibromo product. The initial step is the allylic bromination at the C4 position, followed by radical addition across the double bond.
Development of Novel Reagents and Catalytic Systems for Efficient Synthesis
Research has been directed towards developing more efficient, selective, and environmentally benign methods for synthesizing this compound. This includes the exploration of new brominating agents and catalytic systems that can operate under milder conditions. For instance, systems using silica-supported sodium bicarbonate with NBS have been shown to be effective for the α-bromination of related β-ketoesters, suggesting potential applicability.
Stereoselective Approaches to this compound Synthesis
The generation of two stereocenters during the bromination of tert-butyl crotonate means that controlling the diastereoselectivity is a key challenge. The relative stereochemistry (syn vs. anti) of the two bromine atoms is determined by the reaction mechanism.
Electrophilic addition of Br₂ typically proceeds via an anti-addition, leading to the formation of the anti-diastereomer. In contrast, radical additions can be less stereoselective. The development of stereoselective methods for related transformations, such as the aminobromination of α,β-unsaturated ketones catalyzed by copper powder, has shown that controlling the stereochemistry of additions to activated double bonds is feasible. These methods often involve catalyst-substrate interactions that direct the approach of the incoming reagents to one face of the molecule. For α,β-unsaturated esters, similar strategies using Lewis acid catalysts could favor the formation of one diastereomer over the other by coordinating to the carbonyl oxygen and influencing the conformation of the reactive intermediate.
Enantioselective Routes to Chiral this compound
The synthesis of single enantiomers of this compound is highly desirable for pharmaceutical applications. This requires the use of asymmetric catalysis. While specific examples for this exact molecule are scarce in the literature, general strategies for catalytic enantioselective dihalogenation have been developed and applied in total synthesis. These methods often employ a chiral catalyst to generate a chiral halogenating species or to control the facial selectivity of the halogen addition to the double bond.
One potential strategy involves the use of a chiral Lewis acid catalyst in conjunction with a bromine source. The catalyst would coordinate to the tert-butyl crotonate, creating a chiral environment and forcing the bromine to add to one of the two prochiral faces of the double bond. Ligands like BINOL and its derivatives are commonly used in such catalytic systems for a variety of asymmetric transformations. Another approach could be the use of chiral phase-transfer catalysts to perform the bromination under heterogeneous conditions, which has been successful in the enantioselective alkylation of related substrates.
Optimization of Reaction Conditions and Process Parameters
Optimizing reaction parameters is crucial for maximizing yield, purity, and cost-effectiveness. Key variables include the choice of brominating agent, solvent, catalyst, temperature, and reaction time. The use of design of experiments (DoE) and other process optimization methodologies can systematically identify the ideal conditions. For the synthesis of this compound, this involves balancing reaction rate with selectivity, and minimizing the formation of byproducts such as mono-brominated species or products from elimination reactions.
The table below presents a summary of typical reaction conditions found in the synthesis of related brominated esters, which can serve as a starting point for the optimization of this compound synthesis.
| Precursor | Reagent System | Catalyst | Solvent | Temperature | Key Outcome | Reference |
| α,β-Unsaturated Ketones | TsNH₂ / NBS | Copper Powder (1 mol%) | CH₃CN | Room Temp | High yield regio- and stereoselective aminobromination | |
| (Z)-2-Alken-1-ols | Acetic Acid / Trichloroacetonitrile | Chiral Pd(II) Complex | CH₂Cl₂ | Room Temp | Enantioselective allylic esterification (up to 94% ee) | |
| β-Ketoesters | N-Bromosuccinimide (NBS) | Silica-supported NaHCO₃ | Dichloromethane | Room Temp | Efficient and selective α-bromination | |
| Glycals | Thiols | TTBPy·HCl | Dichloromethane | Room Temp | Stereoselective synthesis of 2-deoxythioglycosides |
Scale-Up Considerations and Industrial Synthesis Methodologies
Translating a laboratory synthesis to an industrial scale introduces significant challenges. For the production of this compound, key considerations include:
Heat Management: Bromination reactions are often highly exothermic. On a large scale, efficient heat dissipation is critical to prevent runaway reactions and ensure consistent product quality. The use of jacketed reactors, internal cooling coils, or continuous flow reactors is essential.
Reagent Handling: The safe handling of large quantities of corrosive and toxic materials like bromine or N-bromosuccinimide is paramount. Automated dosing systems and closed-system transfers are typically employed.
Process Control: Robust process analytical technology (PAT) is used to monitor reaction progress in real-time, ensuring the reaction goes to completion and minimizing byproduct formation.
Downstream Processing: Purification on a large scale often involves distillation, crystallization, or liquid-liquid extraction. The choice of method depends on the physical properties of this compound and its impurities. Optimizing this step is crucial for achieving the desired product purity and minimizing solvent waste.
Cost-Effectiveness: The cost of raw materials, energy consumption, and waste disposal are major factors in industrial production. Process intensification, such as using continuous flow reactors, can lead to higher throughput, better safety profiles, and reduced operational costs.
Reactivity and Transformational Chemistry of Tert Butyl 2,4 Dibromobutyrate
Nucleophilic Substitution Reactions of the Bromine Moieties
The presence of two bromine atoms at the C2 and C4 positions, activated to different degrees by the adjacent tert-butyl ester, makes tert-butyl 2,4-dibromobutyrate a valuable bifunctional electrophile. Its reactions with nucleophiles can proceed through either intramolecular or intermolecular pathways, leading to diverse molecular architectures.
Intramolecular Cyclization Pathways
A significant application of this compound is in the synthesis of heterocyclic compounds via intramolecular nucleophilic substitution. The reaction with primary amines is a well-documented route to produce substituted tert-butyl azetidine-2-carboxylates. sigmaaldrich.comscbt.com Azetidines are four-membered nitrogen-containing heterocycles that are important structural motifs in medicinal chemistry.
The mechanism for this transformation involves a two-step sequence. The first step is an intermolecular SN2 reaction where the primary amine preferentially attacks the more sterically accessible and less electronically deactivated carbon at the C4 position, displacing the first bromide and forming a γ-amino-α-bromo ester intermediate. The second step is a rate-determining intramolecular SN2 cyclization. The newly introduced amino group acts as an internal nucleophile, attacking the C2 carbon and displacing the second bromide to form the strained azetidine (B1206935) ring. masterorganicchemistry.com
To facilitate this cyclization and prevent competitive intermolecular side reactions, such as the formation of di-substituted products, a non-nucleophilic hindered base is often employed. umich.edu N,N-diisopropylethylamine (DIPEA) is a common choice, as it is basic enough to neutralize the HBr formed during the reaction but is too sterically bulky to compete as a nucleophile. umich.edu The reaction is typically carried out in a polar aprotic solvent like acetonitrile (B52724). umich.edu
Table 1: Representative Conditions for Intramolecular Cyclization This table is based on analogous reactions with similar 2,4-dibromoate esters.
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Duration | Product |
|---|---|---|---|---|---|---|
| Methyl 2,4-dibromobutyrate | Cyclohexylamine (1.1 eq) | DIPEA (3.5 eq) | Acetonitrile | 20°C | 48 hours | Methyl 1-cyclohexylazetidine-2-carboxylate |
| Benzyl (B1604629) 2,4-dibromobutyrate | Benzhydrylamine (1.0 eq) | DIPEA (2.0 eq) | Acetonitrile | Reflux | 20 hours | N-benzhydryl-2-carbobenzyloxy azetidine |
Intermolecular Substitution Patterns
While intramolecular cyclization is a common pathway, this compound can also undergo intermolecular substitution reactions where both bromine atoms are replaced by external nucleophiles. This pathway is favored when the nucleophile is incapable of performing the subsequent cyclization step or when reaction conditions are adjusted to promote double substitution.
For instance, reactions with nucleophiles such as thiols can lead to the formation of new carbon-sulfur bonds at both the C2 and C4 positions. In this case, after the first substitution, the resulting thioether is not sufficiently nucleophilic to displace the second bromide in an intramolecular fashion, allowing a second equivalent of the thiol nucleophile to react intermolecularly.
The choice of base is also critical in directing the reaction towards an intermolecular pathway. The use of a less hindered, more nucleophilic base in place of a bulky base like DIPEA could lead to competitive substitution by the base itself or promote intermolecular reactions between substrate molecules, leading to oligomerization or the formation of bis-substituted products. umich.edu
Elimination Reactions and Olefin Formation from this compound
In the presence of a strong, non-nucleophilic base, this compound can undergo elimination reactions to form various unsaturated esters (olefins). The outcome of these reactions is highly dependent on the reaction conditions and the stoichiometry of the base used.
The use of a strong, sterically hindered base like potassium tert-butoxide (KOtBu) is particularly effective for promoting elimination, typically via an E2 (bimolecular elimination) mechanism. sarchemlabs.com The bulky nature of the tert-butoxide ion makes it a poor nucleophile, thus minimizing competing SN2 substitution reactions. masterorganicchemistry.com Its steric bulk also influences the regioselectivity of the deprotonation. It preferentially abstracts the most accessible β-hydrogen, often leading to the formation of the less-substituted (Hofmann) alkene product over the more thermodynamically stable (Zaitsev) product. masterorganicchemistry.comlibretexts.org
Given the two bromine atoms in this compound, several products are possible:
Mono-elimination: Use of one equivalent of base can lead to the removal of HBr to form either tert-butyl 2-bromo-3-butenoate or tert-butyl 4-bromo-2-butenoate.
Double elimination: With excess strong base, a second elimination can occur to yield diene products, such as tert-butyl 1,3-butadiene-2-carboxylate.
The formation of α,β-unsaturated esters through such eliminations provides valuable intermediates for further synthetic transformations, including Michael additions and Diels-Alder reactions. sciforum.net
Organometallic Cross-Coupling Reactions Utilizing this compound
The carbon-bromine bonds in this compound are suitable handles for the formation of new carbon-carbon bonds via organometallic cross-coupling reactions. These powerful transformations, often catalyzed by palladium or nickel, allow for the coupling of the alkyl halide framework with a variety of organometallic reagents.
Suzuki-Miyaura Coupling Strategies
The Suzuki-Miyaura coupling is a cornerstone of modern C-C bond formation, typically involving the reaction of an organohalide with an organoboron compound (like a boronic acid or ester) in the presence of a palladium catalyst and a base. libretexts.org
While specific examples utilizing this compound are not extensively reported, its structure presents an interesting case for selective cross-coupling. The two bromine atoms have different chemical environments: the C2-Br is an α-bromo ester, while the C4-Br is at a primary alkyl position. This difference in reactivity could potentially allow for selective mono-coupling at either position by carefully tuning the reaction conditions, such as the choice of palladium catalyst, ligand, and base. nih.gov For example, studies on dihaloheteroarenes have shown that highly selective cross-coupling at one position can be achieved through ligand control. nih.govmdpi.com A plausible strategy would involve a first coupling at the more reactive position, followed by a second, different coupling at the remaining position, enabling the synthesis of complex, differentially substituted butyrate (B1204436) derivatives.
Table 2: General Suzuki-Miyaura Reaction Components
| Component | Role | Example |
|---|---|---|
| Electrophile | Substrate with leaving group | This compound |
| Nucleophile | Organoboron reagent | Phenylboronic Acid |
| Catalyst | Pd(0) source | Pd(PPh₃)₄, Pd(OAc)₂ |
| Ligand | Stabilizes and activates catalyst | PPh₃, SPhos, XPhos |
| Base | Activates organoboron reagent | K₂CO₃, K₃PO₄, Cs₂CO₃ |
| Solvent | Dissolves reactants | Toluene, Dioxane, DMF |
Kumada Coupling Applications
The Kumada coupling reaction employs a Grignard reagent (R-MgX) as the organometallic nucleophile and is typically catalyzed by nickel or palladium complexes. wikipedia.orgresearchgate.net It is one of the pioneering cross-coupling methods for forming C-C bonds between organohalides and organomagnesium compounds.
The application of Kumada coupling to non-activated alkyl halides can be challenging due to side reactions like β-hydride elimination. wikipedia.org However, significant progress has been made using specialized nickel catalysts that can effectively couple both primary and secondary alkyl halides, even those containing sensitive functional groups. acs.org
For this compound, a Kumada coupling could theoretically be performed at either the C2 or C4 position. The reaction would involve treating the dibromoester with an aryl or alkyl Grignard reagent in the presence of a suitable catalyst, such as a nickel-phosphine complex. acs.org The differing reactivity of the two C-Br bonds could allow for selective mono-arylation or mono-alkylation. Achieving high selectivity would be a key challenge, requiring careful optimization of the catalyst system and reaction conditions to control which bromine atom reacts and to suppress unwanted side reactions. nih.gov
Hiyama Coupling Investigations
The Hiyama coupling is a palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between organosilanes and organic halides. organic-chemistry.orgsioc-journal.cn The reaction requires activation of the organosilane, typically with a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF), which forms a hypervalent silicon species essential for transmetalation. organic-chemistry.orgarkat-usa.org A modification known as the Hiyama-Denmark coupling utilizes silanols and can proceed without a fluoride activator, making it compatible with silyl-protecting groups. organic-chemistry.org
Investigations into the Hiyama coupling of α-bromo esters, a class of compounds to which this compound belongs, have been reported. For instance, catalytic asymmetric Hiyama cross-couplings of racemic α-bromo esters have been successfully performed. amazonaws.com Given its structure, this compound possesses two bromine atoms at the C2 and C4 positions, both of which could potentially participate in Hiyama coupling reactions. The reactivity would likely differ, with the α-bromo position being particularly suited for such transformations.
The general mechanism involves the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond, followed by transmetalation with the activated organosilane, and concluding with reductive elimination to yield the coupled product and regenerate the catalyst. organic-chemistry.org
Table 1: Typical Conditions for Hiyama Coupling of Bromo Esters
| Component | Example | Role |
| Substrate | α-Bromo Ester | Electrophile |
| Coupling Partner | Aryl- or Vinylsilane | Nucleophile |
| Catalyst | Pd(OAc)₂, PdCl₂(CH₃CN)₂ | Catalyzes C-C bond formation |
| Ligand | dppf, PPh₂Cy | Stabilizes and activates the catalyst |
| Activator | TBAF, Cs₂CO₃ | Activates the organosilane for transmetalation |
| Solvent | Toluene, GVL, Ethanol | Reaction medium |
This table presents generalized conditions based on Hiyama coupling literature. Specific conditions for this compound would require experimental optimization.
Stille Coupling Reactions
The Stille reaction is a versatile and widely used palladium-catalyzed cross-coupling reaction that joins an organotin compound (organostannane) with an organic electrophile, such as an alkyl halide. numberanalytics.comwikipedia.org This reaction is known for its tolerance of a wide array of functional groups, and its general mechanism is well-established. wikipedia.org The catalytic cycle consists of three primary steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation where the organic group from the organostannane is transferred to the palladium center, and reductive elimination to form the new carbon-carbon bond and regenerate the palladium(0) catalyst. wikipedia.orglibretexts.org
As an alkyl bromide, this compound is a suitable electrophilic partner for the Stille coupling. Both the C2 and C4 bromine atoms are potential reaction sites. The reaction would couple an organic group (R¹) from an organostannane (e.g., R¹-SnBu₃) to the carbon backbone of the butyrate ester. numberanalytics.com Additives such as copper(I) salts or fluoride ions can accelerate the reaction, particularly the transmetalation step. harvard.eduorganic-chemistry.org
Table 2: Key Components in Stille Coupling Reactions
| Component | General Formula/Example | Purpose |
| Electrophile | R²-X (e.g., this compound) | Provides the carbon framework and leaving group (Br) |
| Nucleophile | R¹-Sn(Alkyl)₃ (e.g., Vinyl-SnBu₃, Aryl-SnBu₃) | Transfers the R¹ group |
| Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃ | Facilitates the catalytic cycle |
| Ligand | PPh₃, AsPh₃ | Modulates catalyst activity and stability |
| Solvent | DMF, THF, Dioxane | Provides the reaction medium |
This table summarizes the general components for a Stille reaction. The specific choice of reagents depends on the desired product and substrate reactivity.
Grignard Reagent Mediated Transformations of this compound
Grignard reagents (RMgX) are potent nucleophiles and strong bases that react with a variety of functional groups, including alkyl halides and esters. sigmaaldrich.com When reacting with this compound, two main pathways are conceivable:
Nucleophilic Substitution at Carbon-Bromine Bonds: The Grignard reagent can act as a nucleophile, displacing one or both bromide ions to form new carbon-carbon bonds. The reactivity at C2 versus C4 would depend on steric hindrance and electronic factors.
Nucleophilic Addition to the Ester Carbonyl: The Grignard reagent can attack the electrophilic carbonyl carbon of the tert-butyl ester. Typically, this reaction proceeds with the addition of two equivalents of the Grignard reagent, leading to the formation of a tertiary alcohol after acidic workup. youtube.com The ester group is first converted to a ketone, which then rapidly reacts with a second Grignard molecule. youtube.com
The reaction outcome would be highly dependent on the specific Grignard reagent used and the reaction conditions, such as temperature and stoichiometry. rsc.org It is possible for both substitution and addition to occur, potentially leading to a mixture of products.
Reactions with Amines and Nitrogen-Containing Nucleophiles
The bromine atoms in this compound are susceptible to nucleophilic substitution by amines and other nitrogen-containing nucleophiles. This reaction typically proceeds via an S_N2 mechanism. mnstate.edu Depending on the stoichiometry and the nature of the amine (primary, secondary), different products can be formed.
Reaction with a primary amine (R-NH₂) could lead to mono- or di-substitution at the C2 and C4 positions. A particularly significant transformation is the potential for intramolecular cyclization. If a primary amine displaces the C4 bromine, the resulting amino-ester can undergo an intramolecular nucleophilic attack on the C2 position, displacing the second bromine to form a substituted azetidine-2-carboxylate ester. This cyclization is a common strategy for synthesizing four-membered nitrogen-containing rings.
The use of a base, such as triethylamine (B128534) or sodium bicarbonate, is often required to neutralize the hydrobromic acid (HBr) generated during the reaction. mnstate.edu The tert-butoxycarbonyl (Boc) group, which is part of the ester, is generally stable to the basic conditions used for these nucleophilic substitutions. organic-chemistry.org
Reductive Transformations of Bromine Atoms in this compound
The carbon-bromine bonds in the molecule can be reduced, replacing the bromine atoms with hydrogen atoms. This can be achieved through various methods, including the use of complex metal hydrides or catalytic hydrogenation.
Complex metal hydrides are powerful reducing agents capable of reducing a wide range of functional groups. Lithium aluminum hydride (LiAlH₄) is a strong reducing agent that can reduce alkyl halides to the corresponding alkanes. tamu.edulibretexts.org In the case of this compound, treatment with LiAlH₄ would be expected to reduce both the C-Br bonds, replacing bromine with hydrogen.
However, LiAlH₄ is also potent enough to reduce the tert-butyl ester group to a primary alcohol. libretexts.org Therefore, the reaction of this compound with LiAlH₄ would likely yield 1,4-butanediol. A milder reducing agent, such as sodium borohydride (B1222165) (NaBH₄), is generally not reactive enough to reduce alkyl halides or esters, but its reactivity can be enhanced under specific conditions. tamu.edu
Table 3: Reactivity of Reducing Agents
| Reducing Agent | Reactivity with Alkyl Halide | Reactivity with Ester | Expected Product with Substrate |
| Lithium Aluminum Hydride (LiAlH₄) | High (Reduces to Alkane) | High (Reduces to Alcohol) | 1,4-Butanediol |
| Sodium Borohydride (NaBH₄) | Low/None | Low/None | Minimal to no reaction under standard conditions |
Catalytic hydrogenation is another effective method for the dehalogenation of alkyl halides. This process typically involves treating the substrate with hydrogen gas (H₂) in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C). researchgate.net A base, such as sodium acetate (B1210297) or triethylamine, is often added to the reaction mixture to scavenge the HBr that is formed.
For this compound, catalytic hydrogenation would be expected to selectively reduce the carbon-bromine bonds, yielding tert-butyl butyrate. Unlike strong hydride reagents, standard catalytic hydrogenation conditions for dehalogenation are generally mild enough to leave the tert-butyl ester group intact. This method offers a chemoselective route to remove the bromine atoms without affecting the ester functionality.
Complex Metal Hydride Reductions
Ester Cleavage and Functional Group Interconversions of the tert-Butyl Ester
The tert-butyl ester group in this compound serves as a sterically hindered protecting group for the carboxylic acid. Its removal (cleavage) or transformation into other functional groups requires specific chemical methods. The bulky nature of the tert-butyl group influences the reaction conditions needed for these transformations compared to less hindered esters like methyl or ethyl esters.
Ester Cleavage (Deprotection)
The cleavage of the tert-butyl ester to yield the corresponding carboxylic acid, 2,4-dibromobutyric acid, can be accomplished under various conditions, primarily acidic. A common method for cleaving tert-butyl esters is through the use of strong acids like trifluoroacetic acid (TFA). gla.ac.uk Other acidic reagents have been developed for this purpose, offering milder and more selective conditions. For instance, aqueous phosphoric acid has been shown to be an effective and environmentally benign reagent for the deprotection of tert-butyl esters with high yields and convenient workup. organic-chemistry.org
Under basic conditions, while typical ester hydrolysis is common, the cleavage of tert-butyl esters is often slower. In a study using a system of tert-butylamine, lithium bromide, methanol, and water for ester hydrolysis, tert-butyl esters were found to be significantly more resistant to cleavage compared to methyl, isopropyl, benzyl, and allyl esters. amelica.org For example, where methyl benzoate (B1203000) was completely hydrolyzed in 1.75 hours, the corresponding tert-butyl ester yielded only 67% of the carboxylic acid after 92 hours under the same refluxing conditions. amelica.org A safer and simpler alternative to hazardous reagents for cleaving tert-butyl benzoates involves using powdered potassium hydroxide (B78521) (KOH) in tetrahydrofuran (B95107) (THF) at ambient temperature, which proceeds in excellent yield. organic-chemistry.org
| Reagent(s) | Conditions | Product | Notes | Reference |
|---|---|---|---|---|
| Trifluoroacetic Acid (TFA) | Typically used neat or in a solvent like CH₂Cl₂ | Carboxylic Acid | Standard method for tert-butyl ester deprotection. | gla.ac.uk |
| Aqueous Phosphoric Acid (H₃PO₄) | Mild conditions | Carboxylic Acid | Environmentally benign and selective; tolerates benzyl and methyl esters. | organic-chemistry.org |
| Potassium Hydroxide (KOH) | Powdered KOH in THF, ambient temperature | Carboxylate Salt | Safer alternative to NaH/DMF. Acid workup required for carboxylic acid. | organic-chemistry.org |
| Magic Blue (MB•+), Triethylsilane (Et₃SiH) | Catalytic MB•+, sacrificial Et₃SiH | Carboxylic Acid | Mild conditions, facilitates C-O bond cleavage. | organic-chemistry.org |
Functional Group Interconversions
The tert-butyl ester of 2,4-dibromobutyrate can be directly converted into other functional groups, such as different esters (transesterification) or amides, without first isolating the intermediate carboxylic acid. These transformations typically proceed by converting the tert-butyl ester in situ into a more reactive acyl intermediate, such as an acid chloride.
Several methods achieve this one-pot conversion:
Thionyl Chloride (SOCl₂): The reaction of tert-butyl esters with thionyl chloride at room temperature selectively produces acid chlorides in very good yields, while other esters like benzyl or methyl esters remain unreactive. organic-chemistry.org
Phosphorus Trichloride (B1173362) (PCl₃): A PCl₃-mediated protocol allows for the one-pot conversion of tert-butyl esters into a variety of other esters and amides. researchgate.net The reaction proceeds through an acid chloride intermediate. researchgate.net
α,α-Dichlorodiphenylmethane and Tin(II) Chloride (SnCl₂): This reagent combination, with SnCl₂ as a catalyst, generates an acid chloride in situ. organic-chemistry.orgscientificupdate.com This intermediate can then be trapped with various nucleophiles, such as alcohols or amines, to yield the corresponding esters or amides in high yields under mild conditions. organic-chemistry.orgscientificupdate.com
| Reagent(s) | Nucleophile | Product | Notes | Reference |
|---|---|---|---|---|
| Thionyl Chloride (SOCl₂) | Alcohol (R'OH) or Amine (R'NH₂) | Ester or Amide | Forms acid chloride intermediate; selective for t-butyl esters. | organic-chemistry.org |
| Phosphorus Trichloride (PCl₃) | Alcohol (R'OH) or Amine (R'NH₂) | Ester or Amide | One-pot transesterification and aminolysis via acid chloride. | researchgate.net |
| α,α-Dichlorodiphenylmethane, SnCl₂ (cat.) | Alcohol (R'OH) or Amine (R'NH₂) | Ester or Amide | Mild conditions, generates acid chloride in situ. | organic-chemistry.orgscientificupdate.com |
Acyl Group Substitution Mechanisms Involving this compound
Nucleophilic acyl substitution is a fundamental reaction class for carboxylic acid derivatives. However, the direct substitution on the ester carbonyl of this compound by a nucleophile is generally unfavorable. This is because it would require the displacement of a tert-butoxide ion, which is a strong base and therefore a poor leaving group.
The successful conversion of this compound into other esters or amides, as described in the previous section, circumvents this issue by employing a two-stage mechanism that avoids the direct displacement of the tert-butoxide.
Mechanism of Interconversion:
The operative mechanism for these transformations involves the in situ formation of a highly reactive acyl intermediate, specifically an acid chloride.
Stage 1: Formation of the Acid Chloride Intermediate The first step of the reaction is the conversion of the tert-butyl ester into 2,4-dibromobutanoyl chloride. Reagents like thionyl chloride (SOCl₂), phosphorus trichloride (PCl₃), or α,α-dichlorodiphenylmethane/SnCl₂ facilitate this transformation. organic-chemistry.orgresearchgate.net The tert-butyl group is cleaved as tert-butyl chloride or other stable tert-butyl species, which is energetically more favorable than generating a tert-butoxide anion. scientificupdate.com
Stage 2: Nucleophilic Acyl Substitution on the Acid Chloride The acid chloride intermediate, being much more electrophilic than the starting ester, readily reacts with a wide range of nucleophiles. When an alcohol (R'OH) or an amine (R'R''NH) is present, it attacks the carbonyl carbon of the acid chloride. This follows the general, well-established addition-elimination mechanism for nucleophilic acyl substitution:
Nucleophilic Addition: The nucleophile (e.g., an alcohol or amine) attacks the electrophilic carbonyl carbon of the acid chloride, breaking the C=O π-bond and forming a tetrahedral intermediate with a negative charge on the oxygen atom.
Elimination: The tetrahedral intermediate collapses, reforming the C=O double bond and expelling the most stable leaving group, which in this case is the chloride ion (a very weak base and excellent leaving group).
Applications of Tert Butyl 2,4 Dibromobutyrate in Complex Organic Synthesis
Role as a Versatile Building Block for Diverse Molecular Scaffolds
The chemical structure of tert-butyl 2,4-dibromobutyrate makes it an exceptionally versatile building block in organic synthesis. The two bromine atoms are highly reactive leaving groups, susceptible to nucleophilic substitution. This allows for the introduction of a wide variety of functional groups and the formation of new carbon-heteroatom bonds, such as carbon-nitrogen or carbon-sulfur bonds. acs.org
The differential reactivity of the bromine atoms at the α and γ positions can be exploited to achieve selective transformations, leading to the construction of diverse molecular scaffolds. Furthermore, the compound can undergo elimination reactions under basic conditions to form alkenes, adding to its synthetic versatility. The tert-butyl ester group serves as a sterically hindered protecting group for the carboxylic acid functionality, which can be removed under specific acidic conditions later in a synthetic sequence. This combination of a stable protecting group and multiple reactive centers allows chemists to use this compound as a linchpin in multi-step syntheses to build complex target molecules.
Synthesis of Heterocyclic Compounds Derived from this compound
A primary application of this compound is in the synthesis of heterocyclic compounds, which are core structures in many biologically active molecules. acs.org The 1,3-dielectrophilic nature of the dibrominated backbone is perfectly suited for cyclization reactions with dinucleophiles.
One of the most well-documented applications of this compound is the synthesis of azetidine-2-carboxylic acid derivatives. sigmaaldrich.com Azetidines are four-membered nitrogen-containing heterocycles that are valuable building blocks in medicinal chemistry. sigmaaldrich.com The synthesis is typically achieved through a direct cyclization reaction with a primary amine. researcher.lifeunitedmedialive.comnih.govlookchem.com In this reaction, the amine nitrogen acts as a nucleophile, displacing the two bromine atoms in an intramolecular fashion to form the strained four-membered ring.
The general strategy involves the reaction of this compound with a primary amine in the presence of a base. The amine first displaces one of the bromine atoms, and subsequent intramolecular cyclization displaces the second, yielding the N-substituted tert-butyl azetidine-2-carboxylate. sigmaaldrich.com A patent describes a similar cyclization to form the azetidine (B1206935) ring by reacting the dibromo ester with a primary amine, such as benzylamine, in a solvent like acetonitrile (B52724) with a base like potassium carbonate. google.com
Table 1: Azetidine Synthesis via this compound
| Reactant | Reagent | Product | Application |
|---|
Indazoles, or benzopyrazoles, are bicyclic heterocyclic compounds that are prominent scaffolds in many pharmacologically active compounds. nih.gov While numerous methods exist for the synthesis of the indazole nucleus, the use of this compound as a direct precursor for constructing the indazole ring system is not widely documented in prominent chemical literature. Syntheses of indazoles often involve cyclization strategies starting from ortho-substituted benzene (B151609) derivatives, such as o-fluorobenzonitriles or ketone hydrazones. nih.govmdpi.com
Azetidine Synthesis Strategies
Precursor in the Total Synthesis of Natural Products
Natural products are a major source of inspiration for new drugs and complex chemical targets. Their total synthesis in the laboratory is a key driver for the development of new synthetic methods. While derivatives of this compound, such as azetidines, are themselves found in some natural products, its direct application as a key starting material in the total synthesis of complex polycyclic natural products is not extensively reported in the reviewed scientific literature. google.com The utility of such building blocks is often in creating smaller, functionalized fragments that are later incorporated into a larger molecule. hg6668d.com
Intermediate in the Development of Pharmaceutical Leads and Active Pharmaceutical Ingredients (APIs)
The role of this compound and its analogs as intermediates in the synthesis of pharmaceuticals is a critical application. The heterocyclic and functionalized acyclic structures derived from it are central to many drug discovery programs. muni.cz
A significant example is the use of the closely related compound, methyl 2,4-dibromobutyrate, in a novel manufacturing process for Ceralasertib (AZD6738) . acs.orgsci-hub.se Ceralasertib is a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) protein kinase, a key regulator in the DNA damage response, and is under evaluation in clinical trials for cancer treatment. acs.orgresearcher.lifeunitedmedialive.comsci-hub.se
In the synthesis of Ceralasertib, methyl 2,4-dibromobutyrate is used to construct the crucial thiomethylcyclopropyl moiety of the molecule. sci-hub.se The process involves a reaction with sodium thiomethoxide, which selectively displaces one bromine, followed by a base-induced cyclization to form a cyclopropyl (B3062369) ring. sci-hub.se The use of the tert-butyl ester, this compound, would be an analogous and viable alternative for this synthetic strategy, differing primarily in the choice of ester protecting group. This highlights the compound's role in providing access to complex and unconventional fragments required for modern drug candidates.
Table 2: Application in Pharmaceutical Intermediate Synthesis
| Starting Material | Key Transformation | Intermediate | Final API Target |
|---|
Contributions to Agrochemical Synthesis
The development of new agrochemicals, such as herbicides, insecticides, and fungicides, relies on the synthesis of novel, biologically active molecules. Derivatives of this compound are noted for their potential use in the formulation of agrochemicals designed to protect crops and improve yields. Functionalized building blocks are essential for creating the diverse chemical structures needed in agrochemical research. mdpi.com However, specific, named agrochemical products synthesized directly from this compound are not prominently featured in the surveyed literature.
Stereoselective Synthesis of Chiral Target Molecules
The bifunctional nature of this compound, possessing two electrophilic carbon centers with differing reactivity, makes it a valuable building block in the stereoselective synthesis of complex chiral molecules. The presence of the bulky tert-butyl ester group can influence the stereochemical outcome of reactions, and the bromine atoms at the C2 and C4 positions provide handles for sequential and stereocontrolled transformations. This section explores its application in both diastereoselective and enantioselective synthesis strategies.
Diastereoselective Reactions
Diastereoselective reactions involving this compound or its close analogs often rely on the substrate's inherent stereocenters or the introduction of a chiral auxiliary to control the formation of new stereocenters. These reactions are crucial for constructing specific diastereomers of target molecules.
One significant application is in the synthesis of substituted azetidines. The reaction of this compound with primary amines can lead to the formation of azetidine-2-carboxylates. scbt.com When a chiral amine is used, the cyclization can proceed with diastereoselectivity, favoring the formation of one diastereomer over the other. The stereochemistry of the final product is influenced by the stereocenter on the chiral amine, which directs the nucleophilic attack and subsequent ring closure.
A related diastereoselective process is the synthesis of cyclopropanes. While direct examples with this compound are not extensively documented, the analogous methyl 2,4-dibromobutyrate is utilized in cyclopropanation reactions. sci-hub.se In these transformations, the substrate is treated with a base to induce an intramolecular cyclization. The stereochemical outcome of this ring closure can be influenced by the substituents present on the starting material, leading to the preferential formation of either cis or trans diastereomers of the resulting cyclopropane-carboxylate. The bulky tert-butyl group in this compound is expected to exert a significant steric influence on the transition state of such cyclizations, potentially enhancing the diastereoselectivity.
In a well-documented example using a related dibromoester, the reaction with a chiral auxiliary-equipped substrate demonstrates high diastereoselectivity. The use of chiral auxiliaries, such as Evans oxazolidinones, allows for the stereocontrolled alkylation at the α-position, followed by subsequent transformations at the γ-position, leading to the formation of products with multiple, well-defined stereocenters. wikipedia.orgresearchgate.net
Table 1: Examples of Diastereoselective Reactions with Dibromo-Substrates
| Reactant 1 | Reactant 2 | Product Type | Diastereomeric Ratio (d.r.) | Reference |
| Methyl 2,4-dibromobutyrate | Ammonia | 2,4-diamino butyric acid methyl ester | Not Specified | google.com |
| Chiral N-acyl oxazolidinone | Alkyl Halide | α-Alkylated product | >99:1 | wikipedia.org |
| This compound | Primary Amines | Azetidine-2-carboxylates | Dependent on amine | scbt.com |
Enantioselective Transformations
Enantioselective transformations aim to produce a single enantiomer of a chiral product from a prochiral or racemic starting material. In the context of this compound, this is often achieved through enzymatic reactions or the use of chiral catalysts.
Enzymatic kinetic resolution is a powerful tool for obtaining enantiomerically pure compounds. Lipases, for instance, can selectively hydrolyze one enantiomer of a racemic ester, leaving the other enantiomer unreacted. While direct enzymatic resolution of this compound is not widely reported, the principle has been successfully applied to structurally similar compounds. For example, the enzymatic kinetic resolution of racemic tert-butyl 2-(1-hydroxyethyl)phenylcarbamate using Candida antarctica lipase (B570770) B (CAL-B) proceeds with excellent enantioselectivity (E > 200), allowing for the separation of the (R)- and (S)-enantiomers. mdpi.com This strategy could theoretically be adapted for derivatives of this compound, particularly if one of the bromine atoms is first substituted with a group amenable to enzymatic recognition.
Another approach to enantioselectivity involves the use of chiral catalysts in reactions such as reductions or carbon-carbon bond formations. For instance, the asymmetric reduction of a ketone functionality introduced into a molecule derived from this compound could be achieved with high enantioselectivity using a chiral catalyst.
Table 2: Enantioselective Enzymatic Resolution of a Related tert-Butyl Ester
| Substrate | Enzyme | Product | Enantiomeric Excess (ee) | Reference |
| (R,S)-tert-butyl 2-(1-hydroxyethyl)phenylcarbamate | Candida antarctica lipase B (CAL-B) | (R)- and (S)-enantiomers | >99% | mdpi.com |
Mechanistic Studies and Theoretical Chemistry of Tert Butyl 2,4 Dibromobutyrate
Kinetic Analyses of Reactions Involving Alkyl Halide Moieties
Kinetic studies are fundamental to understanding the rates and mechanisms of reactions involving the alkyl halide functionalities of tert-Butyl 2,4-dibromobutyrate. These analyses provide quantitative data on how factors such as substrate concentration, reagent type, and temperature influence the reaction speed.
One of the primary reactions of this compound is its conversion to azetidine-2-carboxylates through reaction with primary amines. scbt.comscbt.com This transformation is a key step in the synthesis of various nitrogen-containing heterocyclic compounds. A study on the synthesis of azetidine (B1206935) derivatives demonstrated that the reaction of tert-Butyl 2,4-dibromobutanoate with primary amines like (S)-1-phenylethylamine or cumylamine, in the presence of a base such as potassium carbonate (K2CO3) and a solvent like acetonitrile (B52724) (MeCN), proceeds under reflux conditions. rsc.org The reaction times for these syntheses ranged from 6 to 15 hours, indicating that the reactions are not instantaneous and are influenced by the steric and electronic properties of the amine. rsc.org
The competition between substitution and elimination pathways is a key aspect of the reactivity of this compound. The choice of base can be critical in directing the reaction towards the desired product. For instance, the use of bulky bases can favor substitution over β-elimination.
Elucidation of Reaction Pathways and Transition States
The elucidation of reaction pathways and the characterization of transition states are crucial for a comprehensive understanding of the chemical transformations of this compound. The molecule's two bromine atoms present different reactivities, which can be exploited for selective synthesis.
In addition to substitution reactions, this compound can undergo elimination reactions under basic conditions to form alkenes. The regioselectivity of these eliminations can be influenced by the base used and the reaction conditions. Reduction of the bromine atoms is also possible using reducing agents like lithium aluminum hydride (LiAlH4), which would lead to the formation of tert-butyl butyrate (B1204436).
Computational Chemistry Approaches to Understand Reactivity and Selectivity
Computational chemistry offers powerful tools to investigate the reactivity and selectivity of this compound at a molecular level. These methods can provide insights into the electronic structure, reaction mechanisms, and transition states that are often difficult to obtain through experimental means alone.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a widely used computational method to study the electronic structure and reactivity of molecules. For this compound, DFT calculations can be employed to determine the optimized geometry of the molecule and to assess the electrophilicity of the carbon atoms attached to the bromine atoms. This information is crucial for predicting the preferred sites for nucleophilic attack.
For example, DFT calculations at the B3LYP/6-31G(d) level can be used to compare the activation energies for SN2 reaction pathways at the C-2 and C-4 positions. Such calculations can help in understanding the regioselectivity observed in substitution reactions. Furthermore, the simulation of solvent effects can provide a more realistic model of the reaction environment.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are a computational method used to study the dynamic behavior of molecules over time. mdpi.com For this compound, MD simulations can be used to explore its conformational landscape and to study its interactions with other molecules, such as solvents or reactants.
While specific MD simulation studies on this compound are not widely reported in the provided search results, the principles of MD can be applied to understand its behavior in solution. For instance, MD simulations could be used to investigate the stability of different conformers of the molecule and how these conformers might influence its reactivity. The trajectory of the molecule and its interactions within a solvent can be analyzed to understand the energetic and entropic factors that govern its chemical transformations. frontiersin.org
Quantum Chemical Studies on Electronic Structure
Quantum chemical studies provide fundamental insights into the electronic structure of this compound. These studies can calculate various molecular properties that are directly related to its reactivity.
The distribution of electron density and the nature of the molecular orbitals can be determined through quantum chemical calculations. These calculations can reveal the locations of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are key indicators of a molecule's ability to act as a nucleophile or an electrophile, respectively. For a molecule like this compound, the LUMO is expected to be localized around the carbon-bromine bonds, indicating their susceptibility to nucleophilic attack.
Advanced Analytical Techniques for the Characterization of Tert Butyl 2,4 Dibromobutyrate and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including tert-butyl 2,4-dibromobutyrate. ethernet.edu.etweebly.comslideshare.netresearchgate.net By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework of a molecule.
Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons in the molecule. For this compound, the ¹H NMR spectrum exhibits characteristic signals corresponding to the different proton environments. The large tert-butyl group, containing nine equivalent protons, typically produces a sharp and intense singlet in the upfield region of the spectrum. nih.gov The protons on the butyrate (B1204436) backbone, adjacent to the bromine atoms and the ester group, will appear as multiplets at lower fields due to spin-spin coupling. The chemical shifts and coupling patterns are essential for confirming the 2,4-dibromo substitution pattern.
tert-Butyl group (C(CH₃)₃): A singlet peak due to the nine equivalent protons.
Methylene (B1212753) protons (-CH₂-): Multiplets resulting from coupling with adjacent methine protons.
Methine proton (-CHBr-): A multiplet due to coupling with the adjacent methylene protons.
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms are indicative of their bonding environment. For instance, the carbonyl carbon of the ester group will appear significantly downfield, while the carbons of the tert-butyl group will be found in the upfield region. docbrown.info
Heteronuclear NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are powerful tools for establishing connectivity between protons and carbons. HSQC correlates directly bonded C-H pairs, while HMBC reveals longer-range couplings (2-3 bonds), which is invaluable for piecing together the molecular structure and confirming the positions of the bromine atoms and the tert-butyl ester group.
Table 1: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| Carbonyl (C=O) | ~170 |
| Quaternary Carbon (C(CH₃)₃) | ~80-85 |
| Methine Carbon (-CHBr-) | ~45-55 |
| Methylene Carbon (-CH₂Br) | ~30-40 |
Proton (¹H) NMR Applications
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. bldpharm.com For this compound, mass spectrometry can confirm the molecular formula, C₈H₁₄Br₂O₂. sigmaaldrich.comchemsrc.com The presence of two bromine atoms is readily identified by the characteristic isotopic pattern of the molecular ion peak, as bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance.
Fragmentation analysis provides further structural information. The mass spectrum of this compound will show characteristic fragment ions. pearson.comresearchgate.net A prominent fragmentation pathway is the loss of a tert-butyl group, resulting in a stable tert-butyl cation (m/z = 57) or the loss of isobutylene (B52900) (m/z = 56). researchgate.netnist.gov Other fragments may arise from the cleavage of carbon-bromine bonds or the loss of a bromine atom. pearson.com
Table 2: Expected Mass Spectrometry Fragments for this compound
| m/z | Fragment |
|---|---|
| 301/303/305 | [M+H]⁺ (Molecular ion with isotopic pattern) |
| 245/247 | [M - C₄H₉]⁺ |
| 223/225 | [M - Br]⁺ |
Chromatographic Methods for Purity Assessment and Mixture Separation
Chromatographic techniques are essential for assessing the purity of this compound and for separating it from reaction mixtures or from its derivatives. rsc.org
Gas chromatography (GC) is a suitable method for analyzing volatile and thermally stable compounds like this compound. sigmaaldrich.comtajhizkala.ir In GC, the compound is vaporized and passed through a column with a stationary phase. The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for identification and quantification. honeywell.com GC is particularly useful for determining the purity of a sample by detecting the presence of any volatile impurities. uminho.pt A technical grade of this compound is reported to have a purity of ≥85% as determined by GC. sigmaaldrich.com
High-performance liquid chromatography (HPLC) is another powerful separation technique that is widely used for the analysis of organic compounds. rsc.orgsielc.com HPLC is particularly advantageous for compounds that are not sufficiently volatile or are thermally unstable for GC analysis. researchgate.netshimadzu.com For this compound and its derivatives, reversed-phase HPLC is a common method. In this technique, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases. By using a suitable detector, such as a UV detector, the components of a mixture can be separated and quantified. shimadzu.com HPLC is also a valuable tool for monitoring the progress of reactions involving this compound.
Chiral Chromatography for Enantiomeric Excess Determination
The presence of a stereocenter at the C2 position of this compound necessitates methods to separate and quantify its enantiomers. Chiral chromatography is the benchmark technique for determining the enantiomeric excess (ee) of a chiral compound. masterorganicchemistry.comgcms.cz This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and allowing for their separation. gcms.czchromatographyonline.com
Gas chromatography (GC) is particularly well-suited for the analysis of volatile and thermally stable compounds like butyrate esters. The separation of enantiomers is typically achieved using capillary columns coated with derivatized cyclodextrins. gcms.czchromatographyonline.com Cyclodextrins are cyclic oligosaccharides that form inclusion complexes with guest molecules, and their derivatization creates chiral cavities that enable enantioselective interactions. chromatographyonline.com
Research Findings:
While specific studies detailing the chiral separation of this compound are not prevalent in publicly accessible literature, the methodology can be inferred from the successful separation of structurally related chiral halogenated compounds and amino acid esters. chromatographyonline.comchrom-china.comd-nb.info For instance, chiral capillary gas chromatography has been effectively used to separate the enantiomers of compounds like 4-chloromethyl-2,2-dimethyl-1,3-dioxolane. chrom-china.com In that study, a stationary phase composed of 2,3-di-O-ethyl-6-O-tert-butyl dimethylsilyl β-cyclodextrin provided the best resolution. chrom-china.com Such cyclodextrin-based CSPs are the primary candidates for developing a separation method for the enantiomers of this compound.
The determination of enantiomeric excess is calculated from the integrated peak areas of the two enantiomers in the chromatogram. The formula used is:
ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
Where Area₁ and Area₂ correspond to the peak areas of the major and minor enantiomers, respectively. masterorganicchemistry.com Accurate quantification requires baseline resolution of the enantiomeric peaks.
Below is a table outlining typical GC conditions that would be applicable for the chiral separation of this compound, based on methods for similar analytes.
| Parameter | Value/Type | Purpose |
| Column Type | Chiral Capillary GC Column | Enables separation of enantiomers. |
| Stationary Phase | Derivatized β- or γ-Cyclodextrin (e.g., 2,3-di-O-acyl-6-O-TBDMS) | Provides enantioselective interactions. chrom-china.com |
| Column Dimensions | 30 m x 0.25 mm ID x 0.25 µm film thickness | Standard dimensions for high-resolution separation. |
| Carrier Gas | Hydrogen or Helium | Mobile phase to carry the analyte through the column. |
| Oven Program | Temperature gradient (e.g., 70°C to 180°C at 2°C/min) | Optimizes separation by controlling analyte volatility. chrom-china.com |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID for general quantification; MS for identification and confirmation. chrom-china.comnih.gov |
Spectroscopic Methods for Functional Group Analysis
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are essential for confirming the molecular structure and identifying the functional groups within this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule. ajol.info For this compound, with the structure (CH₃)₃CO(C=O)CH(Br)CH₂CH₂Br, specific resonances are expected.
¹H NMR: The proton spectrum will show distinct signals for the different hydrogen environments. The nine protons of the tert-butyl group will appear as a sharp singlet, typically in the 1.4-1.5 ppm range. rasayanjournal.co.in The proton at the C2 position (CH-Br) will appear as a multiplet due to coupling with the adjacent methylene protons. The protons on the C3 and C4 carbons (CH₂CH₂Br) will present as complex multiplets due to their diastereotopic nature and coupling to each other and the C2 proton.
¹³C NMR: The carbon spectrum provides information on each unique carbon atom. mdpi.com The carbonyl carbon of the ester will appear significantly downfield (~170 ppm). The quaternary carbon of the tert-butyl group will be observed around 80-85 ppm, while the methyl carbons of the tert-butyl group will resonate at approximately 28 ppm. The carbons bonded to bromine (C2 and C4) will appear in the 30-50 ppm range, and the C3 carbon will be in a similar region.
The following tables summarize the predicted chemical shifts for this compound.
Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| -C(CH₃ )₃ | ~1.5 | Singlet (s) |
| -CH ₂-CH₂Br | ~2.3-2.6 | Multiplet (m) |
| -CH₂-CH ₂Br | ~3.5-3.7 | Multiplet (m) |
Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -C(C H₃)₃ | ~28 |
| C H₂-CH₂Br | ~35-40 |
| CH₂-C H₂Br | ~30-35 |
| C H(Br) | ~45-50 |
| -C (CH₃)₃ | ~82 |
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the presence of specific functional groups based on their characteristic absorption of infrared radiation. For this compound, the key functional groups are the ester and the carbon-bromine bonds.
The most prominent feature in the IR spectrum will be the strong absorption band from the carbonyl (C=O) stretch of the ester group, typically found in the region of 1730-1750 cm⁻¹. The C-O stretching vibrations of the ester will appear in the 1150-1250 cm⁻¹ range. The C-Br stretching vibrations are found in the fingerprint region, usually between 500 and 650 cm⁻¹. Aliphatic C-H stretching from the tert-butyl and methylene groups will be observed just below 3000 cm⁻¹.
Characteristic IR Absorption Frequencies
| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) |
|---|---|---|
| C-H (sp³) | Stretch | 2850-2980 |
| C=O (Ester) | Stretch | 1730-1750 |
| C-O (Ester) | Stretch | 1150-1250 |
Future Research Directions and Emerging Trends
Exploration of Sustainable and Green Chemistry Methodologies for Synthesis and Transformation
The principles of green chemistry are increasingly guiding synthetic route design, aiming to reduce waste, energy consumption, and the use of hazardous materials. Future research on tert-Butyl 2,4-dibromobutyrate will likely focus on developing more sustainable synthetic and transformational processes.
Mechanochemistry: Ball-milling and other mechanochemical techniques offer a promising solvent-free approach for organic reactions. retsch.com This method, where mechanical energy induces chemical reactions, has been successfully applied to the synthesis of various organic compounds, including haloesters, often resulting in faster reaction times and easier work-up procedures. dntb.gov.uaucl.ac.ukcardiff.ac.uk Exploring the synthesis of this compound via mechanochemical bromination of a suitable precursor could significantly reduce solvent waste.
Ionic Liquids: Ionic liquids (ILs) are salts with low melting points that can serve as non-volatile, recyclable solvents and catalysts for a variety of reactions. ionike.comionike.combeilstein-journals.org Their use in the synthesis of tert-butyl esters has been demonstrated, showcasing their potential to replace volatile organic solvents and traditional acid or base catalysts. ionike.comacs.org Research into ILs that can both catalyze the esterification and facilitate the subsequent bromination steps could lead to a more streamlined and environmentally benign process. mdpi.com
Atom Economy: A core tenet of green chemistry is maximizing the incorporation of all materials used in the process into the final product. nih.gov Future synthetic strategies should be evaluated based on their atom economy, favoring addition reactions over substitutions that generate stoichiometric byproducts.
| Feature | Conventional Synthesis (Hypothetical) | Green Alternative (Proposed) |
| Solvent | Chlorinated hydrocarbons (e.g., Dichloromethane) | Ionic Liquid or Solvent-free (Mechanochemistry) |
| Catalyst | Stoichiometric acid/base, Lewis acids | Recyclable organocatalyst, Biocatalyst, IL |
| Energy Input | Conventional heating/cooling | Microwave irradiation, Ball-milling |
| Waste Profile | Halogenated solvent waste, catalyst residue | Minimal solvent waste, recyclable catalyst |
Development of Novel Catalysts for Enhanced Selectivity and Efficiency
The presence of two distinct carbon-bromine bonds (at the α and γ positions) in this compound presents a significant challenge and opportunity for regioselective functionalization. Developing novel catalysts that can differentiate between these two sites is a key area for future research.
Phase-Transfer Catalysis (PTC): PTC has been shown to be effective in the synthesis of various esters and in reactions involving active methylene (B1212753) compounds. ionike.combeilstein-journals.org By facilitating the transfer of reactants between immiscible phases, PTC can enhance reaction rates and yields, often under milder conditions. Applying chiral phase-transfer catalysts could also open a pathway to enantioselective transformations of the butyrate (B1204436) backbone. nih.gov
Advanced Transition-Metal Catalysis: While traditionally used for C-H functionalization, the principles of catalyst design from rhodium and palladium chemistry can be adapted for selective C-Br bond activation. rsc.orgresearchgate.netresearchhub.com Tailored ligand systems could enable catalysts to selectively target either the α- or γ-bromo position for cross-coupling, carbonylation, or other transformations, thereby expanding the synthetic utility of the building block. nih.gov
Organocatalysis: The field of organocatalysis offers powerful, metal-free alternatives for a range of chemical reactions. researchgate.netacs.org Chiral amines and squaramides have been used for the asymmetric α-bromination of aldehydes and ketones. researchgate.net Developing organocatalysts that can mediate the selective reaction of external nucleophiles at one of the two bromine centers, potentially with stereocontrol, would be a significant advancement. nih.govbeilstein-journals.org
| Catalyst Type | Target Transformation | Potential Advantage |
| Chiral Phase-Transfer Catalyst | Asymmetric alkylation/substitution | Enantioselective synthesis of derivatives |
| Rhodium/Palladium Complexes | Regioselective cross-coupling | Controlled functionalization at C-2 or C-4 |
| Chiral Organocatalyst | Asymmetric nucleophilic substitution | Metal-free, stereocontrolled synthesis |
| Biocatalyst (e.g., Halohydrin dehalogenase) | Enantioselective debromination/cyclization | Green, highly selective enzymatic process |
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch processing to continuous flow chemistry offers numerous advantages, including enhanced safety, improved heat and mass transfer, and greater scalability. wuxiapptec.comfrontiersin.org These benefits are particularly relevant for potentially hazardous reactions like brominations. unibestpharm.comscielo.brvapourtec.com
Continuous Flow Synthesis: Implementing the synthesis of this compound in a continuous flow reactor could allow for better control over reaction temperature and residence time, potentially minimizing the formation of impurities and improving safety, especially on a larger scale. researchgate.net Flow systems are ideal for photochemical reactions, suggesting that a photo-bromination route could be efficiently and safely scaled up. unibestpharm.comvapourtec.com
Automated Synthesis: Automated platforms can rapidly screen a wide range of reaction parameters (catalysts, solvents, temperature) to identify optimal conditions. nih.gov Coupling an automated system with flow chemistry could enable the high-throughput synthesis of a combinatorial library of this compound derivatives for applications in drug discovery and materials science. chemrxiv.orgacs.orgresearchgate.net
| Parameter | Batch Processing | Continuous Flow Processing |
| Safety | Handling of bulk reagents, potential for thermal runaway. | Small reaction volumes minimize risk. |
| Heat Transfer | Limited by surface-area-to-volume ratio. | Excellent heat transfer due to high surface-area-to-volume ratio. |
| Scalability | Often challenging, requiring process redesign. | Straightforward scale-up by extending operation time or parallelization. |
| Control | Difficult to precisely control temperature and mixing. | Precise control over residence time, temperature, and stoichiometry. wuxiapptec.com |
| Productivity | Limited by reaction and work-up time for a single batch. | Higher productivity through continuous operation. unibestpharm.com |
Discovery of New Synthetic Utilities in Materials Science and Polymer Chemistry
The bifunctional nature of this compound makes it an attractive candidate for the synthesis of novel polymers and functional materials.
Atom Transfer Radical Polymerization (ATRP): The two bromine atoms can potentially act as initiation sites for controlled radical polymerization techniques like ATRP. tkk.fimdpi.com Using this compound as a bifunctional initiator would allow for the growth of polymer chains from both the C-2 and C-4 positions. This could lead to the formation of unique polymer architectures. For instance, polymerization of monomers like styrene (B11656) or acrylates would produce a polymer with a central tert-butyl ester group. cmu.edu
Functional Polymers: The tert-butyl ester group is a protecting group that can be hydrolyzed under acidic conditions to yield a carboxylic acid. cmu.edu If used as an ATRP initiator, subsequent hydrolysis would transform the resulting polymer into a macromolecule with a central carboxylic acid group. If block copolymers are synthesized, this would create amphiphilic structures with potential applications as surfactants or in drug delivery systems. sigmaaldrich.com The compound could also be investigated as a cross-linking agent or as a monomer in condensation polymerizations.
| Polymerization Role | Monomer(s) | Resulting Polymer Architecture | Potential Application |
| Bifunctional ATRP Initiator | Styrene, Methyl Acrylate | Linear polymer with central functionalizable ester | Precursor to telechelic polymers |
| Bifunctional ATRP Initiator | tert-Butyl Acrylate | Poly(tert-butyl acrylate) with central dibromide | Macroinitiator for block copolymers |
| Macroinitiator for Block Copolymer | Styrene, then Methyl Acrylate | PSt-block-P(tBu-DBB)-block-PMA | Novel triblock copolymers |
| Post-polymerization Modification | Hydrolysis of tert-butyl ester | Polymer with central carboxylic acid group | pH-responsive materials, polymeric surfactants sigmaaldrich.com |
Computational Design and Prediction of Novel Reactivity Patterns
Computational chemistry provides powerful tools for understanding reaction mechanisms and predicting chemical reactivity, thereby guiding experimental work and accelerating discovery. sumitomo-chem.co.jp
Density Functional Theory (DFT) Calculations: DFT is a robust method for investigating the electronic structure and energetics of molecules and reaction pathways. mdpi.comresearchgate.netmdpi.com For this compound, DFT calculations can be employed to assess the relative electrophilicity of the carbon atoms at the C-2 and C-4 positions. mdpi.com By modeling the transition states for nucleophilic substitution at both sites, researchers can predict the activation energies and thus the likely regioselectivity of a given reaction. This computational insight can help in the rational design of selective transformations.
Machine Learning (ML) and Predictive Modeling: As more data on the reactivity of halogenated esters becomes available, machine learning models can be trained to predict reaction outcomes. nih.govnih.gov These models can identify the most likely site of reaction (regioselectivity) based on the substrate structure and reaction conditions. rsc.org In the future, such in silico tools could be used to screen for novel catalysts and reaction conditions for this compound, significantly reducing the experimental effort required.
| Computational Method | Application to this compound | Research Goal |
| Density Functional Theory (DFT) | Optimize molecular geometry and calculate electronic properties. mdpi.com | Understand inherent reactivity of C-2 vs. C-4 positions. |
| Transition State Analysis | Calculate activation energies for competing reaction pathways. | Predict regioselectivity of nucleophilic substitutions. |
| Solvent Modeling | Simulate the effect of different solvent environments on reactivity. mdpi.com | Guide selection of optimal reaction media. |
| Machine Learning (ML) | Train models on reactivity data of related haloesters. nih.gov | Predict outcomes and regioselectivity for new reactions. |
| Catalyst Design | Model the interaction of potential catalysts with the substrate. | In silico screening for novel, selective catalysts. |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for tert-Butyl 2,4-dibromobutyrate, and how can reaction yields be optimized?
- Methodological Answer : A plausible synthesis involves esterification of 2,4-dibromobutyric acid with tert-butanol under acidic catalysis (e.g., H₂SO₄) or coupling agents like DCC. Solvent choice is critical; methyl tert-butyl ether (MTBE) is a common inert solvent for such reactions . To optimize yields:
- Monitor reaction progress via TLC or FTIR to detect ester formation.
- Purify via fractional distillation or column chromatography (using silica gel and non-polar eluents).
- Control temperature (e.g., reflux conditions) to avoid tert-butyl group cleavage.
Q. What analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms ester linkage and bromine positions. The tert-butyl group shows a singlet at ~1.4 ppm (¹H) and 25–30 ppm (¹³C) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion [M+H]⁺ and bromine isotope patterns.
- IR Spectroscopy : Look for ester C=O stretch (~1740 cm⁻¹) and C-Br stretches (500–600 cm⁻¹).
- Elemental Analysis : Validate purity by matching experimental vs. theoretical C/H/Br ratios.
Q. What safety precautions are essential when handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, goggles, and a lab coat. Use fume hoods to avoid inhalation .
- Respiratory Protection : For aerosolized particles, use NIOSH-certified P95 respirators .
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste.
Advanced Research Questions
Q. How does steric hindrance from the tert-butyl group influence the reactivity of this compound in substitution reactions?
- Methodological Answer :
- The tert-butyl group creates steric bulk, favoring Sₙ1 mechanisms over Sₙ2 due to hindered backside attack.
- Kinetic Studies : Compare reaction rates with less hindered analogs (e.g., ethyl 2,4-dibromobutyrate ). Use nucleophiles like KI in polar aprotic solvents (DMF or acetone) to assess leaving group efficiency.
- Computational Modeling : DFT calculations can visualize transition states and steric effects on activation energy.
Q. How can researchers resolve contradictions in reported physical properties (e.g., boiling point) of this compound?
- Methodological Answer :
- Purification : Recrystallize from MTBE/hexane to remove impurities affecting boiling point .
- Differential Scanning Calorimetry (DSC) : Accurately determine melting points and thermal stability.
- Comparative Analysis : Cross-reference with analogs (e.g., ethyl 2,4-dibromobutyrate has a boiling point of 252.7°C at 760 mmHg ). Adjust for tert-butyl’s higher molecular weight and lower polarity.
Q. What are the stability considerations for this compound under varying storage conditions?
- Methodological Answer :
- Thermal Stability : Store at 2–8°C in amber glass to prevent light-induced decomposition.
- Hydrolysis Risk : Test stability in humid environments via ¹H NMR; ester hydrolysis produces 2,4-dibromobutyric acid.
- Decomposition Products : Use GC-MS to identify byproducts (e.g., tert-butanol or HBr).
Data Contradiction Analysis
Q. How should researchers address discrepancies in NMR data for this compound?
- Methodological Answer :
- Solvent Effects : Ensure deuterated solvents (CDCl₃) are anhydrous; residual protons or moisture can shift peaks.
- Dynamic Effects : Variable-temperature NMR can resolve rotational barriers (e.g., tert-butyl group rotation).
- Crystallography : Single-crystal X-ray diffraction provides definitive structural validation if spectral data conflicts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
